2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group is a protecting group that can be easily removed under acidic conditions, making it a valuable tool in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid typically involves the reaction of 3-methylpentanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran, at ambient temperature . The tert-butoxycarbonyl group is introduced to protect the amino group, ensuring that it remains unreactive during subsequent synthetic steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and yield . These systems allow for continuous production, reducing the reaction time and improving the overall scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used reagents for deprotection.
Substitution: Various nucleophiles, such as alkyl halides and acyl chlorides, can be used under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3-methylpentanoic acid involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions . The cleavage of the tert-butoxycarbonyl group releases the free amino group, allowing it to participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-3-methylpentanoic acid: Similar in structure but with different substituents on the amino group.
tert-Butoxycarbonyl-protected amino acids: A broad class of compounds used for similar purposes in peptide synthesis.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The tert-butoxycarbonyl group offers robust protection under various conditions, making it highly versatile for synthetic applications .
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
Record name | tert-Butoxycarbonylisoleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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